molecular formula C15H16N2O2 B4537934 3-propoxy-N-(pyridin-4-yl)benzamide

3-propoxy-N-(pyridin-4-yl)benzamide

Cat. No.: B4537934
M. Wt: 256.30 g/mol
InChI Key: WKGCUCTYMDWUMB-UHFFFAOYSA-N
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Description

3-Propoxy-N-(pyridin-4-yl)benzamide is a benzamide derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the benzene ring and a pyridin-4-yl group attached via an amide linkage. The pyridine ring contributes to hydrogen bonding and π-π stacking interactions, critical for binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-propoxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-10-19-14-5-3-4-12(11-14)15(18)17-13-6-8-16-9-7-13/h3-9,11H,2,10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGCUCTYMDWUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-N-(pyridin-4-yl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-propoxy-N-(pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

3-propoxy-N-(pyridin-4-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-propoxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form complexes. These complexes can exhibit unique properties, such as spin-crossover behavior, which is influenced by the ligand’s ability to facilitate hydrogen bonding and aromatic interactions .

Comparison with Similar Compounds

Table 1: Key Comparisons of this compound and Analogs

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity Key Differences vs. Target Compound
3-Fluoro-N-(pyridin-4-yl)benzamide Fluorine at 3-position of benzene 241.24 Anticancer, enzyme inhibition Smaller substituent; higher electronegativity affects binding affinity.
4-Fluoro-N-(pyridin-4-yl)benzamide Fluorine at 4-position of benzene 241.24 Variable activity based on substituent position Altered steric and electronic interactions due to fluorine position.
3-(Benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide Benzyloxy group, pyridin-3-yl, oxane ring ~437.5 (estimated) Anti-inflammatory Bulkier substituents reduce solubility; pyridine position affects target specificity.
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide Thiophene and trifluoromethyl groups ~365.3 (estimated) Antimicrobial, anticancer Heterocyclic thiophene enhances metabolic stability; trifluoromethyl increases hydrophobicity.
4-(3-Methoxybenzenesulfonamido)-N-(pyridin-4-yl)benzamide Sulfonamide and methoxy groups ~387.4 (estimated) Antibacterial, enzyme inhibition Sulfonamide moiety introduces polar interactions; distinct pharmacokinetics.

Substituent Effects on Bioactivity

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in 3-fluoro analogs increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
  • Positional Isomerism : Shifting the substituent from the 3- to 4-position (e.g., 3-fluoro vs. 4-fluoro derivatives) alters steric hindrance and hydrogen-bonding patterns, significantly affecting target selectivity .
  • Lipophilicity and Solubility : The propoxy group in this compound likely improves lipophilicity compared to methoxy or ethoxy analogs, but excessive bulk (e.g., benzyloxy in ) may reduce aqueous solubility.

Structural Uniqueness

  • Pyridine Ring Orientation : The pyridin-4-yl group enables planar interactions with aromatic residues in proteins, a feature shared with 4-fluoro-N-(pyridin-4-yl)benzamide . Compounds with pyridin-2-yl or pyridin-3-yl groups (e.g., ) exhibit divergent binding modes due to altered nitrogen atom orientation.
  • Hybrid Structures : Unlike compounds with fused heterocycles (e.g., triazolo-pyridazine in ), the target compound’s simplicity may enhance synthetic accessibility while retaining efficacy.

Research Findings and Implications

While direct studies on this compound are sparse, insights from analogs suggest:

  • Anticancer Potential: Fluorinated benzamides (e.g., ) inhibit kinases and apoptosis regulators. The propoxy variant may leverage similar mechanisms with improved bioavailability.
  • Anti-Inflammatory Activity : Pyridine-containing benzamides (e.g., ) modulate COX-2 and TNF-α pathways. The propoxy group’s hydrophobicity could enhance tissue penetration.
  • Antimicrobial Applications : Sulfonamide and trifluoromethyl derivatives (e.g., ) disrupt bacterial folate synthesis. Structural tuning of the alkoxy chain may optimize spectrum and resistance profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-propoxy-N-(pyridin-4-yl)benzamide
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3-propoxy-N-(pyridin-4-yl)benzamide

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